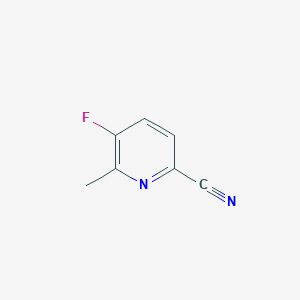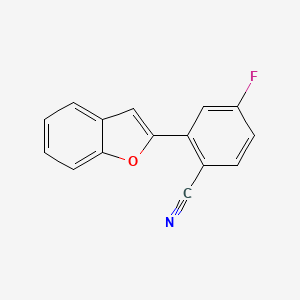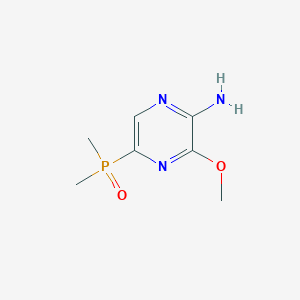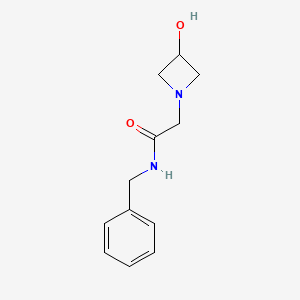
2-(四氢呋喃-3-氧基)乙酸
描述
科学研究应用
2-(Oxolan-3-yloxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
生化分析
Biochemical Properties
2-(Oxolan-3-yloxy)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as a substrate or inhibitor . The nature of these interactions can vary, with some enzymes being activated by the presence of 2-(Oxolan-3-yloxy)acetic acid, while others may be inhibited. These interactions are crucial for understanding the compound’s role in metabolic processes and its potential therapeutic applications.
Cellular Effects
The effects of 2-(Oxolan-3-yloxy)acetic acid on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns . Additionally, 2-(Oxolan-3-yloxy)acetic acid can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells. These effects highlight the compound’s potential as a modulator of cellular functions and its relevance in biochemical research.
Molecular Mechanism
At the molecular level, 2-(Oxolan-3-yloxy)acetic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins These binding interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction Additionally, 2-(Oxolan-3-yloxy)acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Oxolan-3-yloxy)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-(Oxolan-3-yloxy)acetic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods. This degradation can lead to changes in its biochemical activity and its effects on cells. Understanding these temporal effects is crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 2-(Oxolan-3-yloxy)acetic acid can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects . For example, at low doses, 2-(Oxolan-3-yloxy)acetic acid may enhance metabolic activity and improve cellular health. At high doses, it can cause cellular stress and damage, leading to adverse outcomes. These dosage effects are important for understanding the compound’s therapeutic potential and its safety profile.
Metabolic Pathways
2-(Oxolan-3-yloxy)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux For instance, it can act as a substrate for specific enzymes, leading to the production of metabolites that influence cellular metabolism Additionally, 2-(Oxolan-3-yloxy)acetic acid can affect the levels of key metabolites, thereby modulating metabolic pathways
Transport and Distribution
The transport and distribution of 2-(Oxolan-3-yloxy)acetic acid within cells and tissues are critical for its biochemical activity The compound can be transported across cellular membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells
Subcellular Localization
The subcellular localization of 2-(Oxolan-3-yloxy)acetic acid is an important factor that influences its activity and function The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it may be localized to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-3-yloxy)acetic acid typically involves the reaction of oxolane derivatives with acetic acid under controlled conditions. One common method includes the esterification of oxolane-3-ol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2-(Oxolan-3-yloxy)acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions: 2-(Oxolan-3-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
作用机制
The mechanism of action of 2-(Oxolan-3-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. For instance, it can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
相似化合物的比较
- 2-(Tetrahydrofuran-3-yloxy)acetic acid
- 3-Hydroxy-2-oxo-tetrahydrofuran-3-yl ester acetic acid
Comparison: Compared to similar compounds, 2-(Oxolan-3-yloxy)acetic acid exhibits unique properties such as higher stability and specific reactivity patterns.
属性
IUPAC Name |
2-(oxolan-3-yloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-6(8)4-10-5-1-2-9-3-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEMYDVVPYLDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766539-53-1 | |
| Record name | 2-(oxolan-3-yloxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


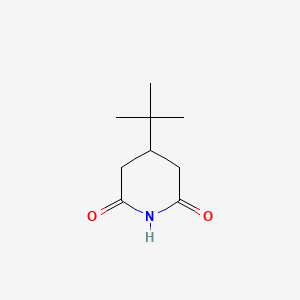
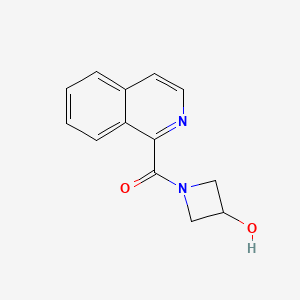
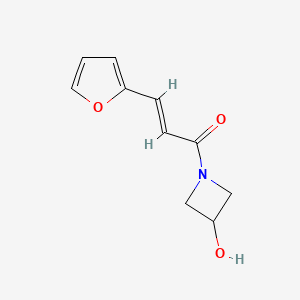
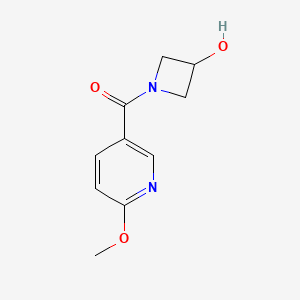

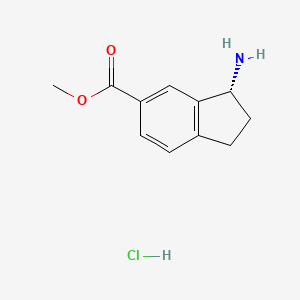
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol](/img/structure/B1468834.png)
![3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1468835.png)
